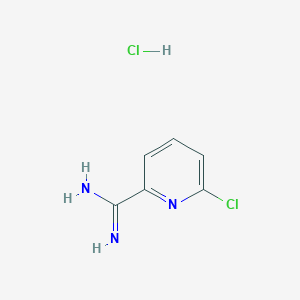

6-Chloropicolinimidamide hydrochloride

Overview

Description

“6-Chloropicolinimidamide hydrochloride”, also known as 6-CPA, is a chemical compound. It has the molecular formula C6H7Cl2N3 . This compound has been gaining increasing attention from the scientific community due to its potential applications in different fields.

Molecular Structure Analysis

The molecular formula of this compound is C6H7Cl2N3 . It has an average mass of 192.046 Da and a monoisotopic mass of 191.001709 Da .

Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 192.04 g/mol.

Scientific Research Applications

Chemiluminescence Analysis : A study by Huang and Chen (2002) in "Talanta" described a chemiluminescence method for determining chlorpromazine hydrochloride, which could be relevant for similar compounds like 6-Chloropicolinimidamide hydrochloride in analytical chemistry applications (Huang & Chen, 2002).

Photodynamic Therapy Research : Kessel and Poretz (2000) in "Photochemistry and Photobiology" explored the use of Chlorin e6 derivatives in photodynamic therapy, which could have implications for the use of this compound in similar medical applications (Kessel & Poretz, 2000).

Pharmacokinetic Modeling : Yao et al. (2020) in "Clinical Infectious Diseases" conducted pharmacokinetic modeling of Hydroxychloroquine, which might provide insights into the modeling of this compound for understanding its behavior in biological systems (Yao et al., 2020).

Drug Combination Studies : Li et al. (2017) in "Frontiers in Cellular and Infection Microbiology" studied the synergistic effects of Ambroxol hydrochloride combined with Fluconazole, indicating potential research applications of this compound in drug combination studies (Li et al., 2017).

Safety and Hazards

Future Directions

6-Chloropicolinimidamide hydrochloride has been gaining increasing attention from the scientific community due to its potential applications in different fields. CDK4/6 inhibitors have great potential as broad-spectrum anti-tumor drugs . CDK4/6 inhibitor monotherapy or combination therapies may become a more widespread strategy for the treatment of advanced NSCLC .

Biochemical Analysis

Biochemical Properties

It is known to be used as a reactant in the preparation of pyridinylpyrimidines as selective inhibitors of human methionine aminopeptidase-1

Cellular Effects

Given its role in the preparation of pyridinylpyrimidines, it may influence cell function by affecting the activity of methionine aminopeptidase-1 This could potentially impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to be involved in the synthesis of pyridinylpyrimidines, which are selective inhibitors of human methionine aminopeptidase-1 This suggests that it may exert its effects at the molecular level through binding interactions with this enzyme, potentially leading to enzyme inhibition or activation and changes in gene expression

properties

IUPAC Name |

6-chloropyridine-2-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3.ClH/c7-5-3-1-2-4(10-5)6(8)9;/h1-3H,(H3,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYINAOYYCZOPRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80704291 | |

| Record name | 6-Chloropyridine-2-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1179362-38-9 | |

| Record name | 6-Chloropyridine-2-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-Dichloro-3H-imidazo[4,5-b]pyridine](/img/structure/B1424371.png)

![(1-{[(Prop-2-en-1-yl)sulfanyl]methyl}cyclopropyl)acetic acid](/img/structure/B1424378.png)

![3-[5-(morpholin-4-ylmethyl)-1H-tetrazol-1-yl]propanoic acid hydrochloride](/img/structure/B1424380.png)

![[1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1424385.png)